molecular formula C10H12 B1297558 m-Allyltoluene CAS No. 3333-20-8

m-Allyltoluene

Cat. No.: B1297558
CAS No.: 3333-20-8
M. Wt: 132.2 g/mol
InChI Key: JVQAREFZPKBHPG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Allyltoluene can be synthesized through several methods. One common approach involves the alkylation of toluene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In an industrial setting, this compound is produced using similar alkylation processes but on a larger scale. Continuous flow reactors and optimized catalysts are employed to enhance yield and efficiency. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: m-Allyltoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form m-toluic acid or m-allylbenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound can yield m-propyltoluene.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to products such as m-allylnitrotoluene when reacted with nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nitric acid or sulfuric acid under controlled temperatures.

Major Products:

    Oxidation: m-Toluic acid, m-Allylbenzaldehyde.

    Reduction: m-Propyltoluene.

    Substitution: m-Allylnitrotoluene.

Scientific Research Applications

m-Allyltoluene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: this compound is used in the production of fragrances, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of m-Allyltoluene involves its interaction with various molecular targets. In oxidation reactions, the allyl group undergoes transformation to form aldehydes or acids. In reduction reactions, the double bond in the allyl group is hydrogenated. The benzene ring can participate in electrophilic substitution reactions, leading to the formation of substituted aromatic compounds.

Comparison with Similar Compounds

  • 2-Allyltoluene (1-allyl-2-methylbenzene)
  • 4-Allyltoluene (1-allyl-4-methylbenzene)

Comparison: m-Allyltoluene is unique due to the position of the allyl group on the benzene ring. This positional difference influences its reactivity and the types of reactions it undergoes. For example, 2-Allyltoluene and 4-Allyltoluene may exhibit different reactivity in electrophilic substitution reactions due to the varying electronic effects of the substituents.

Properties

IUPAC Name

1-methyl-3-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-5-10-7-4-6-9(2)8-10/h3-4,6-8H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQAREFZPKBHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335203
Record name m-Allyltoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3333-20-8
Record name m-Allyltoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyl-3-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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